(2Z)-3-[4-(benzyloxy)phenyl]-2-phenylprop-2-enenitrile
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Overview
Description
(2Z)-3-[4-(benzyloxy)phenyl]-2-phenylprop-2-enenitrile is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[4-(benzyloxy)phenyl]-2-phenylprop-2-enenitrile typically involves the reaction of 4-(benzyloxy)benzaldehyde with phenylacetonitrile under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[4-(benzyloxy)phenyl]-2-phenylprop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benzyloxybenzophenone or benzyloxybenzoic acid.
Reduction: Formation of (2Z)-3-[4-(benzyloxy)phenyl]-2-phenylprop-2-enamine.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-[4-(benzyloxy)phenyl]-2-phenylprop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2Z)-3-[4-(benzyloxy)phenyl]-2-phenylprop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyloxyphenylacetic acid
- 4-Benzyloxybenzaldehyde
- 4-Benzyloxybenzoic acid
Uniqueness
Compared to similar compounds, (2Z)-3-[4-(benzyloxy)phenyl]-2-phenylprop-2-enenitrile stands out due to its unique combination of aromatic and aliphatic components. This structural diversity allows for a broader range of chemical reactions and potential applications. Its ability to undergo various transformations makes it a versatile compound in both research and industrial settings.
Properties
Molecular Formula |
C22H17NO |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
(Z)-2-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C22H17NO/c23-16-21(20-9-5-2-6-10-20)15-18-11-13-22(14-12-18)24-17-19-7-3-1-4-8-19/h1-15H,17H2/b21-15+ |
InChI Key |
COSKGSSYHXLUNZ-RCCKNPSSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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